1-(3-Chlorophenyl)-3-methoxypropan-1-amine
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Overview
Description
1-(3-Chlorophenyl)-3-methoxypropan-1-amine is an organic compound that belongs to the class of phenylpropanamines This compound is characterized by the presence of a chlorophenyl group attached to a methoxypropanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-methoxypropan-1-amine typically involves the reaction of 3-chlorobenzaldehyde with nitromethane to form 3-chlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-(3-chlorophenyl)-2-nitropropane. The final step involves the reduction of the nitro group to an amine group, resulting in the formation of this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate hydrogenation reactions, and advanced purification techniques like recrystallization and chromatography are used to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-3-methoxypropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert nitro groups to amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under reflux conditions.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-3-methoxypropan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. Its effects are mediated through binding to receptors or enzymes, leading to changes in their activity and subsequent physiological responses .
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazine (mCPP): A compound with similar structural features but different pharmacological properties.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Another structurally related compound with distinct biological activities.
1-(4-Chlorophenyl)-3-methoxypropan-1-amine: A positional isomer with varying chemical and biological properties
Uniqueness: 1-(3-Chlorophenyl)-3-methoxypropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy group and chlorophenyl moiety contribute to its unique interaction with molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H14ClNO |
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Molecular Weight |
199.68 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-methoxypropan-1-amine |
InChI |
InChI=1S/C10H14ClNO/c1-13-6-5-10(12)8-3-2-4-9(11)7-8/h2-4,7,10H,5-6,12H2,1H3 |
InChI Key |
UNFNYKYDHVGZTE-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(C1=CC(=CC=C1)Cl)N |
Origin of Product |
United States |
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